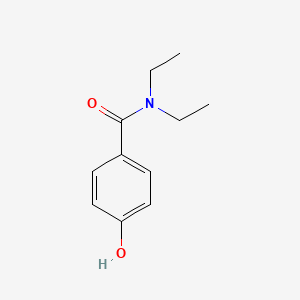

N,N-diethyl-4-hydroxybenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Synthetic and Medicinal Chemistry

Benzamide derivatives represent a significant class of compounds in both synthetic and medicinal chemistry. Their structural motif, a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for the development of new molecules with a wide array of applications. nih.govtandfonline.com In medicinal chemistry, benzamide derivatives are recognized for their potential biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. chemicalbook.com They are integral to the development of therapeutic agents, with some derivatives showing promise as enzyme inhibitors. nih.govacs.org For instance, certain benzamide derivatives have been investigated as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.govtandfonline.com

The synthetic utility of benzamide derivatives is equally important. They serve as key intermediates in a variety of organic reactions. For example, they are used in cross-coupling reactions and can be synthesized through methods like the Mitsunobu reaction, highlighting their role as building blocks in complex molecular architectures. nih.gov

Significance of the 4-Hydroxybenzamide (B152061) Scaffold

A key feature of the 4-hydroxybenzamide scaffold is its ability to participate in hydrogen bonding, which can influence a molecule's interaction with biological targets. This property is leveraged in drug design to enhance the binding affinity and selectivity of drug candidates. Furthermore, the 4-hydroxybenzamide moiety can be chemically modified to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.net For example, it has been used in the synthesis of balanol, a potent protein kinase C inhibitor, and has been shown to increase the solubility of certain drugs through cocrystallization. chemicalbook.com

Research Trajectories Pertaining to N,N-diethyl-4-hydroxybenzamide

Current research on this compound is exploring its potential applications, particularly as an insect repellent. Studies have investigated its efficacy against various mosquito species, often in comparison to the widely used repellent DEET (N,N-diethyl-meta-toluamide). nih.govresearchgate.netnih.gov Research indicates that this compound can offer significant protection against mosquito bites. nih.govresearchgate.net

The synthesis of this compound and its derivatives is also an active area of research. nih.govbrainly.com Efficient synthetic routes are crucial for producing these compounds for further study and potential commercial applications. The chemical properties of this compound, such as its melting point and molecular weight, have been characterized. nih.govsigmaaldrich.comcymitquimica.comsynquestlabs.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79119-31-6 |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| Melting Point | 120-121 °C |

| IUPAC Name | This compound |

Interactive Data Table: Research on Benzamide Derivatives

| Research Area | Key Findings |

|---|---|

| Enzyme Inhibition | Benzamide derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. nih.govtandfonline.com |

| Antimicrobial Activity | The 4-hydroxybenzamide scaffold is associated with antifungal and antibacterial properties. chemicalbook.com |

| Drug Development | Benzamide structures are used as scaffolds to develop new therapeutic agents for various diseases, including cancer and protozoal infections. bohrium.comnih.govgoogle.com |

| Synthetic Chemistry | Benzamides are versatile intermediates in organic synthesis, utilized in reactions like cross-coupling and amidation. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-5-7-10(13)8-6-9/h5-8,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRVSRJKZYZCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333421 | |

| Record name | N,N-diethyl-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79119-31-6 | |

| Record name | N,N-diethyl-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Transformations

Conventional Amidation Approaches for N,N-diethylbenzamide Construction

Traditional methods for forming the amide bond in N,N-diethylbenzamides typically involve either the direct condensation of a carboxylic acid with an amine or the activation of the carboxylic acid to facilitate the reaction.

Direct Condensation Strategies

Direct amidation involves the reaction of a benzoic acid derivative with diethylamine (B46881). This approach often requires high temperatures and the removal of water to drive the reaction to completion. While straightforward, this method can be inefficient and may not be suitable for sensitive substrates. researchgate.net Catalytic methods, such as those employing boronic acid catalysts, have been developed to improve the efficiency of direct amidation under milder conditions. researchgate.net

Activation and Coupling Techniques

A more common and generally more efficient approach involves the activation of the carboxylic acid group. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an anhydride (B1165640). For instance, 4-chlorobenzoyl chloride can be reacted with diethylamine in a polar aprotic solvent to produce N,N-diethyl-4-chlorobenzamide. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are also frequently used to facilitate the amide bond formation between a benzoic acid and diethylamine. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.

Non-Classical Mitsunobu Reactions for N,N-diethylbenzamide Synthesis

The Mitsunobu reaction offers a powerful alternative for the synthesis of N,N-diethylbenzamides, particularly when traditional methods are ineffective. nih.govtandfonline.com This reaction typically involves an alcohol, a pronucleophile (in this case, a benzoic acid), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org

Mechanistic Insights into Acyloxyphosphonium Intermediates

The synthesis of N,N-diethylbenzamides via the Mitsunobu reaction is believed to proceed through a non-classical mechanism. nih.govtandfonline.comresearchgate.net Instead of the typical alkoxyphosphonium ion intermediate formed from the alcohol, it is postulated that an acyloxyphosphonium ion is generated from the reaction of the benzoic acid with the phosphine-azodicarboxylate adduct. nih.govtandfonline.comnih.gov This intermediate is then attacked by diethylamine to form the desired amide. This pathway is significant as it expands the scope of the Mitsunobu reaction to include the direct use of amines as nucleophiles for the construction of benzamides. nih.govresearchgate.net

Exploration of Reaction Parameters and Scope

The successful synthesis of N,N-diethylbenzamides using the Mitsunobu reaction has been demonstrated for a range of benzoic acid substrates, including those with both electron-donating and electron-withdrawing groups in the ortho, meta, and para positions. nih.govtandfonline.com The reaction is tolerant of various functional groups, including free phenols. nih.gov Typical reaction conditions involve dissolving triphenylphosphine, diethylamine, and the benzoic acid in a solvent like toluene, followed by the addition of DIAD and heating the mixture. nih.govtandfonline.com While effective, the reaction can sometimes be contaminated with byproducts from the Mitsunobu reagents, necessitating purification. nih.gov

Table 1: Synthesis of N,N-diethylbenzamides using the Mitsunobu Reaction nih.gov

| Entry | Substituent on Benzoic Acid | Position | Yield (%) |

| 1 | 4-OCH₃ | para | 85 |

| 2 | 2-OCH₃ | ortho | 78 |

| 3 | 3-OCH₃ | meta | 82 |

| 4 | 4-CH₃ | para | 80 |

| 5 | 4-OH | para | 75 |

| 6 | 4-Cl | para | 65 |

| 7 | 4-NO₂ | para | 58 |

| 8 | 2-Cl | ortho | 60 |

Yields are for the isolated product after purification.

Directed Ortho-Metalation (DoM) Strategies Utilizing the N,N-Diethylamide Directing Group

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. nih.govwikipedia.org The N,N-diethylamide group is a highly effective directing metalation group (DMG) due to its strong Lewis basicity, which allows it to coordinate with an alkyllithium base (like sec-butyllithium) and direct deprotonation to the adjacent ortho position. nih.govnih.govwikipedia.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups.

For example, N,N-diethyl-2-methoxybenzamide can be formylated at the ortho position by treatment with sec-butyllithium (B1581126) followed by quenching with dimethylformamide (DMF). The efficiency of the lithiation can be enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA), which helps to stabilize the lithium intermediate. The N,N-diethylamide group's strong directing ability makes it a valuable tool in the synthesis of polysubstituted aromatic compounds. nih.govresearchgate.net

Regioselective Functionalization of Aromatic Scaffolds

The aromatic ring of N,N-diethyl-4-hydroxybenzamide is activated towards electrophilic substitution by the electron-donating hydroxyl and, to a lesser extent, the amide group. This inherent reactivity can be harnessed for selective functionalization, primarily at the positions ortho to the hydroxyl group.

A key strategy for achieving regioselectivity is the Mannich reaction, a classic method for the aminoalkylation of acidic protons. wikipedia.orgadichemistry.comlscollege.ac.in In the context of phenolic compounds, this reaction introduces an aminomethyl group onto the aromatic ring. For a related compound, 2-hydroxy-N-(3-methyl-butyl)-benzamide, reaction with diethylamine and formaldehyde (B43269) resulted in the formation of C-Mannich bases, with electrophilic substitution occurring at the positions ortho and para to the hydroxyl group. mdpi.com This demonstrates that the positions ortho to the hydroxyl group in this compound are susceptible to electrophilic attack. The reaction proceeds via the formation of an iminium ion from diethylamine and formaldehyde, which then acts as the electrophile. adichemistry.comchemistrysteps.com The phenolic hydroxyl group activates the ortho positions, facilitating the electrophilic aromatic substitution. A mixture of products, including mono- and di-substituted derivatives, can be expected depending on the reaction conditions. mdpi.com

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Mannich Reaction (Analogous) | Diethylamine, Formaldehyde, Ethanol | 3-(diethylaminomethyl)- and 3,5-bis(diethylaminomethyl)- substituted 2-hydroxy-N-(3-methyl-butyl)-benzamide | Demonstrates regioselectivity ortho to the hydroxyl group. mdpi.com |

Transition metal-catalyzed C-H activation is another powerful tool for the regioselective functionalization of aromatic compounds. sigmaaldrich.comacs.org While specific examples for this compound are not extensively documented, methodologies developed for related benzamides and phenols are highly relevant. Directing groups are often employed to guide the metal catalyst to a specific C-H bond. sigmaaldrich.com The amide group in this compound can potentially act as a directing group, facilitating functionalization at the ortho position (C3 and C5). However, the strong activating and directing effect of the hydroxyl group would likely dominate in electrophilic substitutions.

Derivatization Strategies for this compound Analogues

The this compound scaffold can be readily modified at both the aromatic ring and the amide moiety to generate a diverse library of analogues. These modifications can be used to explore structure-activity relationships in various contexts.

Introduction of Substituents at Aromatic and Amide Moieties

Substituents can be introduced onto the aromatic ring using the regioselective functionalization methods described previously. For instance, the Mannich reaction can be employed to introduce aminomethyl groups. Further modifications of these newly introduced functional groups can lead to a wider range of derivatives.

The N,N-diethylamide group itself can also be a point of modification, although this typically involves re-synthesis from a modified benzoic acid precursor. For example, analogues with different N-alkyl or N-aryl groups can be synthesized by reacting 4-hydroxybenzoic acid with the corresponding primary or secondary amine.

A notable example of derivatization is the synthesis of analogues of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide. adichemistry.com Although the core is slightly different, the synthetic strategies are applicable. These syntheses often involve multi-step sequences, starting from precursors that are then elaborated to include the desired substituents on the aromatic ring or the amide-like portion of the molecule.

Synthesis of Hybrid Structures Incorporating this compound Scaffolds

Hybrid molecules, which combine the structural features of this compound with other pharmacologically relevant scaffolds, represent a promising area of research. The synthesis of these hybrids typically involves coupling this compound or a derivative with another molecular entity.

One such approach involves the synthesis of hybrid structures of benzamides with 1,4-dihydropyridines. nih.gov In a representative synthesis, a diethyl 1,4-dihydropyridine (B1200194) dicarboxylate is reacted with a hydroxybenzamide in ethanol. This reaction forms an amide linkage between the two scaffolds. While this example uses 2-hydroxybenzamide, a similar strategy could be employed with this compound, potentially by first converting the hydroxyl group to a more reactive functional group or by using a coupling agent to facilitate the amide bond formation.

| Hybrid Structure Type | Synthetic Strategy | Key Reagents | Example Precursors |

| Benzamide-1,4-Dihydropyridine Hybrids (Analogous) | Amide bond formation | Ethanol, heat | Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 2-hydroxybenzamide nih.gov |

Another strategy involves the creation of hybrid molecules by linking this compound to other heterocyclic systems. The synthesis of such hybrids would likely involve functionalizing either the hydroxyl group or the aromatic ring of this compound to create a reactive handle for coupling with the second molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Confirmation

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound. For N,N-diethyl-4-hydroxybenzamide, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its specific functional groups.

A significant feature in the FT-IR spectrum of a related compound, N,N-diethyl-2-hydroxybenzamide, is the change in the carbonyl (C=O) stretching vibration when compared to its ester precursor, methyl salicylate. researchgate.net The C=O stretching vibration of the ester appears at 1679.88 cm⁻¹, while in the synthesized amide, this band shifts to 1631.67 cm⁻¹. researchgate.net This shift is a clear indicator of the formation of the amide group. While this data is for the 2-hydroxy isomer, a similar characteristic shift is expected for this compound.

The presence of the hydroxyl (-OH) group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The N-H stretching vibrations, if present (not applicable to this tertiary amide), would also appear in this region. ua.pt The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl groups are expected just below 3000 cm⁻¹. scifiniti.com

The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of aromatic C=C stretching vibrations. The C-N stretching vibration of the diethylamino group typically appears in the 1300-1200 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds and other functional groups provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

A comprehensive library of FT-IR spectra, such as the Aldrich FT-IR Collection, contains spectra for a vast number of compounds, including various benzamide (B126) derivatives, which can be used for comparative analysis. thermofisher.com

Table 1: Characteristic FT-IR Bands for this compound (Predicted based on related compounds)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3600 - 3200 (broad) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Amide I) | ~1630 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1300 - 1200 |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide additional structural details.

In the FT-Raman spectrum of related benzamides, the C=O stretching mode is also observable and its simultaneous activation in both IR and Raman spectra can indicate charge transfer interactions through the π-conjugated system. ua.pt The aromatic ring vibrations are typically strong in Raman spectra. The symmetric "breathing" mode of the benzene (B151609) ring, usually around 1000 cm⁻¹, is a characteristic feature.

The aliphatic C-H stretching and bending vibrations of the diethyl groups would also be present. The FT-Raman spectra of similar molecules have been recorded and analyzed to provide a complete vibrational picture. scifiniti.comspectrabase.com For instance, in a study of a different benzamide derivative, the FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ region, allowing for a thorough analysis of its vibrational modes. scifiniti.com

Table 2: Expected Key FT-Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Amide I) | ~1630 |

| Aromatic Ring Breathing | ~1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Determination

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used for organic compounds.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons, and the hydroxyl proton.

The aromatic protons on the benzene ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. Due to the para-substitution pattern, the aromatic protons would likely appear as two distinct doublets, corresponding to the protons ortho and meta to the hydroxyl group. For the related compound 4-hydroxybenzamide (B152061), the aromatic protons appear at approximately 7.77 ppm and 6.81 ppm in DMSO-d₆. chemicalbook.com

The protons of the two ethyl groups (-CH₂CH₃) would show characteristic patterns. The methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atom would be deshielded and appear as a quartet around 3.2-3.5 ppm. The methyl protons (-CH₃) would be further upfield and appear as a triplet around 1.1-1.3 ppm. The splitting into a quartet and a triplet is due to spin-spin coupling with the neighboring protons.

The hydroxyl proton (-OH) signal can appear over a wide range of chemical shifts and is often broad. Its position is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In some cases, it can be identified by its disappearance upon shaking the sample with D₂O.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -OH) | ~6.8 | Doublet |

| Aromatic (meta to -OH) | ~7.3 | Doublet |

| -OH | Variable | Singlet (broad) |

| -CH₂- | ~3.4 | Quartet |

| -CH₃ | ~1.2 | Triplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is the most deshielded and would appear significantly downfield, typically in the range of 165-175 ppm. For the related N,N-dibutyl-p-nitrobenzamide, the amide carbonyl carbon appears at 169.27 ppm. rsc.org

The aromatic carbons would appear in the region of 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) would be the most deshielded among the aromatic carbons, appearing around 155-160 ppm. The other aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. For 4-hydroxybenzamide, the aromatic carbons appear at approximately 160.9, 130.8, 125.1, and 115.0 ppm. chemicalbook.com

The aliphatic carbons of the ethyl groups would appear in the upfield region. The methylene carbons (-CH₂) attached to the nitrogen would be found around 40-45 ppm, while the methyl carbons (-CH₃) would be the most shielded, appearing around 13-15 ppm. In a similar compound, N,N-dihexylbenzamide, the methylene carbons attached to the nitrogen appear around 49.10 and 44.92 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| C-OH (aromatic) | 158 - 162 |

| C-ipso (aromatic, attached to C=O) | 125 - 130 |

| CH (aromatic) | 115 - 132 |

| -CH₂- | 40 - 45 |

| -CH₃ | 12 - 15 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum is recorded as a plot of absorbance versus wavelength. upi.edu

For this compound, the presence of the substituted benzene ring, which is a chromophore, will result in characteristic absorption bands in the UV region. The electronic transitions are typically of the π → π* type. The exact position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the benzene ring. The hydroxyl and N,N-diethylcarboxamide groups will act as auxochromes, modifying the absorption characteristics of the benzene chromophore, usually causing a bathochromic (red) shift to longer wavelengths.

In a study of the related compound N,N-diethyl-4-nitroaniline, the UV-Visible absorbance spectrum was measured to understand its electronic properties. researchgate.net While the nitro group is a much stronger chromophore, the general principles of how substituents affect the spectrum apply. The analysis of the UV-Vis spectrum of this compound would reveal information about its conjugated system and electronic structure.

Emission spectroscopy, such as fluorescence spectroscopy, could also be employed to study the properties of the excited states of the molecule, although such data for this specific compound is less commonly reported in general literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. upi.edu

The structure of this compound contains several key chromophores: the benzene ring, the carbonyl group (C=O) of the amide, and the hydroxyl group (-OH) attached to the ring. These features give rise to two primary types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron system of the aromatic benzene ring. The substitution on the ring, including the hydroxyl and the N,N-diethylcarboxamide groups, influences the exact wavelength of maximum absorption (λmax).

n → π* Transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. upi.edu

The UV-Vis spectrum, typically recorded as a plot of absorbance versus wavelength, will display broad bands resulting from these electronic transitions, which are superimposed upon various vibrational and rotational transitions. upi.edu The pattern of absorption is characteristic and can be used for qualitative identification. While specific experimental spectra are not detailed in the provided sources, the expected transitions for this class of compound can be summarized.

Table 1: Expected UV-Vis Absorption Data for this compound Chromophores

| Chromophore System | Electronic Transition | Expected λmax Range (nm) | Intensity |

| Substituted Benzene Ring | π → π | ~250 - 290 | High |

| Amide Carbonyl Group (C=O) | n → π | ~210 - 230 | Low |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The exact monoisotopic mass of this compound is 193.11028 Da. massbank.euuni.lu

Analysis via Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry provides high-resolution mass data. In positive ion mode, the molecule is typically observed as the protonated precursor ion, [M+H]⁺, at m/z 194.117. nih.gov Collision-induced dissociation (CID) of this precursor ion at various energy levels reveals characteristic fragmentation patterns that are crucial for structural elucidation. nih.govmassbank.eu

A dominant fragmentation pathway for this compound involves an alpha-cleavage adjacent to the amide nitrogen. libretexts.org This process leads to the formation of a highly stable 4-hydroxybenzoyl cation and the neutral loss of diethylamine (B46881). This key fragment is consistently observed as the base peak in MS/MS spectra at multiple collision energies. massbank.eumassbank.eu

Table 2: Positive Ion Mode ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Collision Energy (eV) | Precursor Ion (m/z) | Major Fragment Ions (m/z) and Interpretation | Source(s) |

| 10 | 194.1176 | 121.0284 (4-hydroxybenzoyl cation) | nih.gov |

| 20 | 194.1171 | 121.0284 (Base Peak), 100.0753 | nih.gov |

| 30 | ~194 | 121.0287 (Base Peak), 111.0442, 122.0320 | massbank.eu |

| 40 | ~194 | 121.0290 (Base Peak), 111.0443, 93.0333 | massbank.eu |

Analysis in negative ion mode provides complementary information. Using ESI, the deprotonated molecule, [M-H]⁻, is formed at m/z 192.1033. ufz.de Under CID conditions (e.g., 20 eV), this ion is relatively stable and observed as the base peak, indicating the acidity of the phenolic hydroxyl group. Further fragmentation leads to other characteristic ions. ufz.de

Table 3: Negative Ion Mode ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Collision Energy (eV) | Precursor Ion (m/z) | Major Fragment Ions (m/z) and Interpretation | Source(s) |

| 20 | 192.1033 | 192.1033 (Base Peak, [M-H]⁻), 120.0218, 92.0272 | ufz.de |

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries and other properties.

Optimization of Molecular Geometries (Monomeric and Dimeric States)

For N,N-diethyl-4-hydroxybenzamide, a DFT analysis would typically begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process involves calculating forces on each atom and adjusting their positions until a stable state is reached. Due to the presence of a hydroxyl group (-OH) and a carbonyl group (C=O), the molecule has the potential to form intermolecular hydrogen bonds. Therefore, computational studies would likely investigate both the isolated molecule (monomer) and a hydrogen-bonded pair (dimer) to understand its structure in different environments. However, specific optimized geometric parameters (bond lengths, angles, and dihedral angles) for the monomeric and dimeric states of this compound are not available in the reviewed literature. For related compounds, studies have shown that molecules can form dimers through N—H⋯O=C hydrogen bonds researchgate.net.

Calculation of Vibrational Frequencies and Spectroscopic Data Correlation

Once the molecular geometry is optimized, computational methods can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum is often compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. Studies on similar benzamide (B126) derivatives have successfully used DFT calculations for this purpose researchgate.net. However, a specific vibrational analysis for this compound has not been found in the literature.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's stability and reactivity. A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability, as less energy is required to excite an electron nih.gov. Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in the searched scientific papers.

Analysis of Electron Charge Transitions and Reactivity

The distribution of the HOMO and LUMO across the molecule provides insight into its reactive behavior. The locations of these orbitals indicate the likely sites for nucleophilic (electron-donating, associated with HOMO) and electrophilic (electron-accepting, associated with LUMO) attacks. Analysis of the orbitals involved in electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), helps in understanding the molecule's UV-visible absorption properties. This detailed analysis is currently unavailable for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its reactive sites. Different colors on the map represent different potential values: red and yellow indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue signifies positive potential (electron-deficient regions, susceptible to nucleophilic attack) researchgate.net. An MEP analysis for this compound would reveal the reactive nature of the hydroxyl, carbonyl, and aromatic ring portions of the molecule, but specific MEP maps for this compound have not been published.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding donor-acceptor interactions, charge transfer, and hyperconjugative effects within a molecule and between molecules. Similarly, Natural Localized Molecular Orbital (NLMO) analysis provides insights into the localized electronic structure, aiding in the interpretation of chemical bonding.

A comprehensive search of scientific databases and computational chemistry literature did not yield any specific studies that have performed NBO or NLMO analyses on this compound to investigate its intermolecular interactions. Therefore, no data on charge transfers, stabilization energies, or specific orbital interactions for this compound are available in the public domain.

Advanced Wave Function Analyses: Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Atom in Molecules (AIM)

Advanced wave function analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and the Quantum Theory of Atoms in Molecules (AIM) are crucial for visualizing and quantifying chemical bonds, lone pairs, and electron density distribution.

Regrettably, no research articles or datasets could be found that apply ELF, LOL, or AIM methodologies to this compound. Consequently, there is no publicly available information regarding the topological analysis of the electron density, the nature of chemical bonds, or the quantification of atomic charges for this specific molecule based on these advanced techniques.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a fundamental computational method used to explore the conformational landscape of a molecule, identify stable isomers, and determine transition states for chemical reactions.

The scientific literature lacks any studies focused on the PES mapping of this compound. As a result, information regarding its conformational preferences, rotational barriers of the diethylamino and hydroxyl groups, and the energetic pathways for any potential chemical transformations remains uncharacterized in publicly accessible research.

Non-Linear Optical (NLO) Property Investigations

The investigation of Non-Linear Optical (NLO) properties is essential for identifying materials with potential applications in optoelectronics and photonics. These studies typically involve the calculation of molecular polarizability, first and second hyperpolarizabilities.

While the NLO properties of various benzamide derivatives and related compounds have been a subject of research, no specific computational or experimental studies on the NLO properties of this compound were identified. Therefore, there is no available data on its hyperpolarizability and potential for NLO applications.

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Spectrum and Efficacy

Comprehensive searches of scientific literature yielded no specific studies detailing the antimicrobial spectrum and efficacy of N,N-diethyl-4-hydroxybenzamide. While related benzamide (B126) structures have been investigated for such properties, data pertaining exclusively to this compound is not available in the reviewed sources.

Antibacterial Activity

No specific research data was found regarding the antibacterial activity of this compound against any bacterial strains.

Antifungal Activity

There are no available studies or reports detailing the antifungal activity of this compound.

Antiviral Activity

Specific antiviral activity for this compound has not been reported in the scientific literature.

Antimycobacterial Activity

No studies were identified that investigated the antimycobacterial potential of this compound.

Anti-inflammatory Potential

The anti-inflammatory potential of this compound has been suggested in computational and patent literature. An in silico study identified this compound as a metabolite in the leaf of Diospyros batokana, a medicinal plant. nih.govresearchgate.net This study was aimed at discovering novel inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory therapy, though detailed docking results for this compound were not specified. nih.govresearchgate.net The mechanism of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, which mediate the conversion of arachidonic acid into inflammatory prostaglandins. nih.gov

Additionally, this compound is listed in patent literature among compounds for use as anti-inflammatory agents, although specific efficacy data is not provided. google.com These findings suggest a potential, yet unproven, role for this compound in modulating inflammatory pathways, which requires confirmation through further in vitro and in vivo studies. nih.govresearchgate.net

Anticancer and Antitumor Research

There is no direct scientific evidence or research available that specifically evaluates the anticancer or antitumor properties of this compound. While extracts from natural sources that contain related compounds have been studied for such activities, the specific contribution or activity of this compound itself has not been determined. ijam.co.in

The biological activities of this compound are primarily linked to its phenolic nature and the presence of the N,N-diethylamide group. These structural features are central to its potential antioxidant properties and its interactions with various enzymes.

Antioxidant Mechanisms

The antioxidant potential of phenolic compounds is well-documented, and this compound, as a derivative of 4-hydroxybenzoic acid, is expected to share some of these characteristics. The primary mechanism of antioxidant action for phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group (-OH) to neutralize free radicals.

The structure-activity relationship (SAR) for phenolic antioxidants is heavily influenced by the substituents on the aromatic ring. nih.gov The key determinants of antioxidant capacity include the number and position of hydroxyl groups. scilit.com For this compound, the single hydroxyl group at the para position is crucial. The N,N-diethylamide substituent at the para position relative to the hydroxyl group can influence the antioxidant activity through electronic effects. Electron-donating groups can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity. The amide group's electronic influence, whether electron-donating or electron-withdrawing, will modulate the ease with which the hydroxyl proton is donated.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor has been explored across various therapeutic targets. The following sections detail the findings from these investigations.

Protein Kinase C (PKC) Inhibition

Protein Kinase C (PKC) is a family of enzymes crucial for various cellular signaling pathways. Research into inhibitors for this enzyme family has identified numerous chemical scaffolds. However, there is no direct scientific literature to suggest that this compound is an inhibitor of Protein Kinase C. Studies on structurally related compounds, such as certain 4-hydroxycinnamamide derivatives, have shown no inhibitory effect on PKC, suggesting that this particular chemical backbone may not be conducive to PKC inhibition. nih.gov

Heat Shock Protein (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stabilization of numerous client proteins, many of which are implicated in cancer. Consequently, Hsp90 has emerged as a significant target for anticancer drug development. nih.gov

Benzamide derivatives have been identified as a promising class of Hsp90 inhibitors. researchgate.net These compounds typically function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, competing with ATP and thereby inducing the degradation of Hsp90 client proteins. nih.gov A patent for "hydroxybenzamide derivatives" as inhibitors of Hsp90 further supports the potential of this chemical class. google.comgoogle.com

Research has led to the development of several potent benzamide-based Hsp90 inhibitors. The structure-activity relationship of these compounds indicates that modifications to the benzamide scaffold can significantly impact their inhibitory potency and pharmacological properties.

Table 1: Examples of Benzamide Derivatives as Hsp90 Inhibitors

| Compound Name/Identifier | Key Structural Features | Reported Activity |

|---|---|---|

| SNX-2112 | Indazol-4-one derived 2-aminobenzamide | Potent Hsp90 inhibitor with nanomolar antiproliferative activity. acs.org |

| SNX-5422 | Prodrug of SNX-2112 | Orally bioavailable and efficacious in various xenograft tumor models. nih.govacs.org |

Leukotriene A4 (LTA4) Lytic Enzyme Regulation

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc enzyme that converts LTA4 into leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govbenthamdirect.com Inhibition of this enzyme is a therapeutic strategy for inflammatory diseases. A review of the literature on LTA4 hydrolase inhibitors reveals various classes of compounds, including those with zinc-chelating functionalities and non-peptidic structures like imidazopyridines. nih.govingentaconnect.com However, benzamide derivatives, including this compound, have not been identified as inhibitors or regulators of this enzyme.

Analgesic Activity Investigations

The investigation into the analgesic properties of this compound is part of a broader exploration of benzamide derivatives as potential pain-relieving agents. While specific analgesic activity data for this compound is not extensively detailed in publicly available research, the structural motifs of this compound are present in molecules with known analgesic effects. The N,N-diethylamide group, in particular, is a feature in various pharmacologically active compounds.

Structure-activity relationship (SAR) studies on related benzamide compounds often highlight the importance of the substituents on both the aromatic ring and the amide nitrogen for analgesic efficacy. The nature of these substitutions can influence the compound's ability to interact with biological targets, such as receptors or enzymes involved in pain pathways. The hydroxyl group at the para position of the benzene (B151609) ring in this compound is another key feature that can affect its pharmacokinetic and pharmacodynamic properties, including its ability to form hydrogen bonds and its metabolic stability. Further empirical studies are necessary to quantify the specific analgesic potential of this compound and to fully elucidate the contribution of its structural components to this activity.

Herbicidal Activity and Plant Physiological Effects (e.g., Photosynthetic Electron Transport Inhibition)

Benzamide derivatives have been a subject of interest in agricultural science due to their potential as herbicides. The mechanism of action for many herbicidal compounds involves the disruption of essential physiological processes in plants, such as photosynthesis. Specifically, the inhibition of photosynthetic electron transport (PET) is a common target for many commercial herbicides.

Research into the herbicidal effects of benzamides has shown that these compounds can interfere with the photosynthetic machinery. The core benzamide structure can be modified to enhance its inhibitory activity on photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. While specific studies quantifying the herbicidal activity and the direct impact of this compound on photosynthetic electron transport are not widely reported, the general class of benzamides has demonstrated such potential. The N,N-diethyl substitution on the amide and the 4-hydroxy group on the phenyl ring would be critical determinants of its herbicidal efficacy and its specific interactions within the photosystem. The lipophilicity and electronic properties conferred by these groups are crucial for the molecule's ability to penetrate plant tissues and bind to its target site within the chloroplasts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzamide derivatives, QSAR studies have been employed to predict and understand their various biological activities, including antimicrobial and anti-ulcer properties. nih.govigi-global.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to develop mathematical equations that can predict the activity of new, untested compounds.

In the context of the biological activities of this compound, a QSAR model could be developed to predict its analgesic or herbicidal potency. Such a model would typically involve a dataset of structurally related benzamides with experimentally determined activities. Descriptors such as hydrophobicity, electronic properties, steric factors, and topological indices would be calculated for each compound. nih.gov Statistical methods are then used to build a model that links these descriptors to the observed biological activity.

For instance, a QSAR study on the antimicrobial activity of substituted benzamides revealed that topological descriptors and molecular connectivity indices are significant in modeling the activity. nih.gov While a specific QSAR model for this compound is not available, the principles of QSAR suggest that its biological activities are quantifiable functions of its molecular structure. The development of such models would be invaluable for the rational design of more potent and selective benzamide-based analgesics or herbicides.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of N,N-diethyl-4-hydroxybenzamide Metal Complexes

The synthesis of metal complexes involving this compound is typically achieved through the direct reaction of the ligand with metal salts in a suitable solvent. The resulting complexes are then characterized using a suite of physicochemical techniques to determine their structure, composition, and properties. These methods include elemental analysis, spectroscopic techniques (IR, UV-Vis), magnetic susceptibility measurements, and thermal analysis. ekb.eg

This compound has been shown to form stable complexes with a range of divalent and trivalent transition metal ions. The synthesis of these complexes often involves a 1:2 metal-to-ligand molar ratio. ekb.eg

Co(II), Ni(II), Cu(II), and Zn(II) Complexes: Studies on mixed-ligand complexes have demonstrated the formation of coordination compounds with these metals. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with m-hydroxybenzoate and N,N-diethylnicotinamide have been synthesized and characterized. researchgate.net In related systems, the thermal behavior of p-hydroxybenzoate complexes of Ni(II), Cu(II), and Zn(II) with nicotinamide (B372718) and N,N-diethylnicotinamide has been investigated. researchgate.net The final decomposition products in these thermal analyses were found to be the respective metal oxides. researchgate.netresearchgate.net The synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with related vic-dioxime ligands has also been reported, with characterization performed using various spectroscopic and analytical methods. researchgate.net

Fe(III) Complexes: The coordination chemistry of iron(III) with ligands similar to this compound has been explored. For example, mononuclear iron(III) complexes with tetradentate tripodal 4N ligands have been synthesized and characterized. rsc.org The synthesis of an Fe(III) complex with N-(4-hydroxyphenyl) acetamide (B32628), a related compound, was achieved by reacting the ligand with iron(III) chloride, resulting in a complex where the ligand acts in a bidentate fashion. openaccessjournals.com

Oxidovanadium(IV) Complexes: Research has been conducted on the synthesis of oxidovanadium(IV) complexes with various Schiff base ligands. nepjol.info These complexes are typically prepared by reacting the ligand with a vanadyl salt, such as vanadyl sulfate. nepjol.infomdpi.com The resulting complexes are characterized by techniques including IR, UV-Vis, and EPR spectroscopy. nepjol.inforesearchgate.net The characteristic V=O stretching band in the IR spectra is a key indicator of the formation of these complexes. researchgate.net

A summary of representative metal complexes and their analytical data is presented below.

| Complex | Metal Ion | Characterization Methods | Reference |

| [Ni(p-hba)₂(dena)₂(H₂O)₂]·2H₂O | Ni(II) | Elemental Analysis, Magnetic Susceptibility, Mass Spectrometry, Thermal Analysis (TG/DTG/DTA), IR Spectroscopy | researchgate.net |

| [Cu(p-hba)₂(dena)₂] | Cu(II) | Elemental Analysis, Magnetic Susceptibility, Mass Spectrometry, Thermal Analysis (TG/DTG/DTA), IR Spectroscopy | researchgate.net |

| [Zn(p-hba)₂(dena)₂(H₂O)₂]·2H₂O | Zn(II) | Elemental Analysis, Magnetic Susceptibility, Mass Spectrometry, Thermal Analysis (TG/DTG/DTA), IR Spectroscopy | researchgate.net |

| [Co(m-hba)₂(Dena)₂(H₂O)₂] | Co(II) | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility, Thermal Analysis, Mass Spectrometry, X-ray Diffraction | researchgate.netniif.hu |

| [Fe(L)Cl₂]Cl (L=tetradentate 4N ligand) | Fe(III) | X-ray Crystallography, DFT Calculations | rsc.org |

| [VIVO(acac)L] (L=tridentate O⁀N⁀N donor ligand) | Oxidovanadium(IV) | Elemental Analysis, IR, UV-Vis, EPR, X-ray Diffraction | mdpi.com |

| dena = N,N-diethylnicotinamide, p-hba = p-hydroxybenzoate, m-hba = m-hydroxybenzoate |

Ligand Binding Modes and Coordination Geometry

This compound possesses multiple potential donor sites, primarily the oxygen atom of the hydroxyl group and the oxygen atom of the carbonyl group of the amide. This allows it to act as either a monodentate or a bidentate ligand. libretexts.orglibretexts.org

Monodentate Coordination: In this mode, the ligand binds to the metal ion through a single donor atom. libretexts.org In complexes with related ligands like N,N-diethylnicotinamide, coordination often occurs monodentately through the nitrogen atom of the pyridine (B92270) ring or the acidic oxygen of a carboxylate group. researchgate.netresearchgate.net While carboxylates can theoretically bind through both oxygen atoms, they often act as monodentate ligands. libretexts.org

Bidentate Coordination: This mode involves the ligand binding to the metal center through two donor atoms simultaneously. libretexts.org For this compound, this would typically involve chelation via the phenolic oxygen and the amide carbonyl oxygen. In related systems, such as a complex of Cu(II) with m-hydroxybenzoate and N,N-diethylnicotinamide, the m-hydroxybenzoate ligand coordinates in a bidentate fashion through both the acidic and carbonyl oxygens. researchgate.net Similarly, N-(4-hydroxyphenyl) acetamide has been shown to act as a bidentate ligand when complexed with Fe(III), coordinating through the hydroxyl oxygen and the amide nitrogen. openaccessjournals.com The chelate effect, where a bidentate or multidentate ligand binds more tightly than corresponding monodentate ligands, plays a significant role in the stability of these complexes. libretexts.org

The coordination geometry of the resulting complexes is influenced by the coordination mode of the ligand and the nature of the metal ion. Octahedral geometries are commonly observed, particularly when the metal ion coordinates to multiple ligands. ekb.egresearchgate.net For instance, complexes of Co(II), Ni(II), and Zn(II) with N,N-diethylnicotinamide and other ligands often exhibit distorted octahedral structures. researchgate.net

Spectroscopic and Thermal Analysis of Metal Complexes

Spectroscopic and thermal analysis techniques are indispensable for the characterization of this compound metal complexes, providing detailed information about ligand coordination, structural integrity, and thermal stability. nepjol.info

Infrared (IR) spectroscopy is particularly useful for determining the binding mode of the ligand. Shifts in the vibrational frequencies of key functional groups upon complexation indicate their involvement in coordination. For example, a shift in the ν(C=O) (carbonyl) and ν(O-H) (hydroxyl) stretching frequencies would confirm the participation of these groups in bonding to the metal ion. mdpi.com In studies of related benzamide (B126) complexes, shifts in the C=O and N-H bands in the IR spectra confirm coordination through these groups. ajol.info For oxidovanadium(IV) complexes, a characteristic band for the V=O stretch is typically observed in the 970-980 cm⁻¹ region. researchgate.net

Electronic spectroscopy (UV-Vis) provides insights into the electronic structure and geometry of the complexes. The spectra typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion. mdpi.com Shifts in the intra-ligand bands upon complexation are indicative of coordination. acs.org The d-d transitions are characteristic of the metal ion and its coordination environment, often allowing for the determination of the complex's geometry. nepjol.info

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the complexes and their decomposition pathways. researchgate.netniif.hu TGA measures the change in mass of a sample as a function of temperature, revealing information about the loss of water molecules and the decomposition of the organic ligands. d-nb.infomdpi.com DTA measures the temperature difference between a sample and a reference material, indicating whether decomposition processes are exothermic or endothermic. niif.hu For many transition metal complexes of ligands related to this compound, the final decomposition product is the corresponding metal oxide. researchgate.netresearchgate.net

The table below summarizes typical spectroscopic and thermal data for related metal complexes.

| Analysis Technique | Observation | Interpretation | Reference |

| FTIR Spectroscopy | Shift in ν(C=O) and ν(O-H) bands | Coordination of carbonyl oxygen and hydroxyl oxygen to the metal ion. | mdpi.com |

| Appearance of ν(V=O) band (~970-980 cm⁻¹) | Formation of an oxidovanadium(IV) complex. | researchgate.net | |

| UV-Vis Spectroscopy | Shift in intra-ligand π→π* and n→π* transition bands | Confirmation of ligand coordination to the metal ion. | acs.org |

| Appearance of d-d transition bands | Provides information on the coordination geometry of the metal ion. | nepjol.info | |

| Thermal Analysis (TGA/DTA) | Initial mass loss at lower temperatures | Loss of lattice or coordinated water molecules. | researchgate.netmdpi.com |

| Subsequent mass loss at higher temperatures | Decomposition of the organic ligand framework. | researchgate.netniif.hu | |

| Final stable residue | Formation of the corresponding metal oxide. | researchgate.netresearchgate.net |

Supramolecular Interactions and Cocrystallization Studies

Hydrogen Bonding Networks and Intermolecular Interactions

N,N-diethyl-4-hydroxybenzamide possesses both hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen and the hydroxyl oxygen) sites, making it an ideal candidate for forming extensive hydrogen-bonded networks. nih.gov The hydroxyl group can engage in strong O-H···O or O-H···N hydrogen bonds, while the amide functionality provides a platform for various interactions. The crystal structure of related compounds, like 4-hydroxybenzamide (B152061), is stabilized by intermolecular O-H···O and N-H···O hydrogen bonds. researchgate.net These interactions often lead to the formation of predictable patterns, or synthons, which are the building blocks of the supramolecular assembly. researchgate.net

Cocrystallization of this compound Analogues with Active Pharmaceutical Ingredients (APIs)

Cocrystallization has emerged as a powerful strategy in pharmaceutical sciences to modify the physical properties of APIs without altering their chemical structure. nih.gov Analogues of this compound, such as 4-hydroxybenzamide, have been successfully used as coformers in cocrystallization studies with various APIs. mdpi.comresearchgate.net The selection of a suitable coformer is a critical step in cocrystal design and is often guided by the principles of hydrogen bonding and molecular recognition. nih.gov

A primary motivation for developing pharmaceutical cocrystals is to enhance the aqueous solubility and dissolution rate of poorly water-soluble drugs, which can lead to improved bioavailability. nih.govbrieflands.com By pairing an API with a highly soluble coformer, the resulting cocrystal can exhibit significantly improved solubility compared to the pure API. acs.org For instance, cocrystals of the poorly soluble drug hesperetin (B1673127) with coformers like nicotinamide (B372718) showed a 4-5 times higher concentration in aqueous buffer than the pure drug. acs.org The mechanism behind this enhancement often involves the disruption of the strong, often less soluble, crystal lattice of the API and the formation of new, more hydrophilic intermolecular interactions within the cocrystal. farmaciajournal.comnih.gov

The choice of coformer and the specific intermolecular interactions formed are crucial. For example, the use of dicarboxylic acids as coformers with 4-hydroxybenzamide has been systematically studied to create robust cocrystal systems. nih.gov The resulting physicochemical properties, including melting point, stability, and dissolution profile, are a direct consequence of the supramolecular architecture of the cocrystal. nih.govfarmaciajournal.com

Table 1: Examples of Cocrystallization to Enhance Physicochemical Properties

| API | Coformer | Key Finding |

| Carbamazepine | Saccharin | Cocrystal showed a different packing arrangement and enhanced dissolution. nih.gov |

| Indomethacin | Saccharin | The cocrystal exhibited an enhanced dissolution rate. nih.gov |

| Hesperetin | Nicotinamide, Picolinic acid, Caffeine | Cocrystals showed 4-5 times higher concentration in aqueous buffer. acs.org |

| Itraconazole | 1,4-dicarboxylic acids | No significant increase in dissolution rate was observed in this specific case. farmaciajournal.com |

Molecular Synthon Analysis in Cocrystal Formation

The concept of molecular synthons is fundamental to the rational design of cocrystals. acs.orgresearchgate.net Synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of cocrystals containing hydroxybenzamide moieties, the most common and robust synthons involve hydrogen bonds.

A frequently observed and reliable synthon is the acid-amide heterosynthon, formed between a carboxylic acid group on one molecule and the amide group on another. researchgate.netacs.org This interaction is often favored over amide-amide or acid-acid homosynthons. mdpi.comresearchgate.net Studies on cocrystals of 4-hydroxybenzamide with dicarboxylic acids have demonstrated the modularity and predictability of these synthons. nih.gov

The analysis of the Cambridge Structural Database (CSD) is a powerful tool for identifying and understanding the prevalence and geometry of different synthons. acs.orgacs.org This analysis, combined with computational methods like interaction energy calculations and density functional theory (DFT), allows for a deeper understanding of the intermolecular forces driving cocrystal formation. acs.org For example, in cocrystals of 4-bromobenzamide, an analogue where the hydroxyl group is replaced by bromine, the robust acid-amide heterosynthon was consistently observed, showcasing the predictability of this synthon-based design strategy. acs.orgresearchgate.net The interplay between different possible synthons, such as amide-amide, amide-acid, and acid-acid, ultimately determines the final crystal structure. mdpi.comresearchgate.net

Table 2: Common Molecular Synthons in Hydroxybenzamide Cocrystals

| Synthon Type | Description | Interacting Groups |

| Acid-Amide Heterosynthon | A robust interaction between a carboxylic acid and an amide. | -COOH and -CONH- |

| Amide-Amide Homosynthon | Dimer formation between two amide groups. | -CONH- and -CONH- |

| Acid-Acid Homosynthon | Dimer formation between two carboxylic acid groups. | -COOH and -COOH |

| Hydroxyl-Hydroxyl | Hydrogen bonding between two hydroxyl groups. | -OH and -OH |

Chemical Transformations and Derivative Synthesis for Advanced Applications

N,N-diethyl-4-hydroxybenzamide as a Precursor in Complex Molecule Synthesis (e.g., Balanol)

This compound, or more fundamentally, its parent compound 4-hydroxybenzamide (B152061), is a key precursor in the synthesis of complex natural products, a notable example being Balanol. chemicalbook.com Balanol is a potent inhibitor of protein kinase C (PKC) and was first isolated from the fungus Verticillium balanoides. The synthesis of Balanol and its analogs often involves the use of 4-hydroxybenzoic acid derivatives, which can be readily converted to the corresponding N,N-diethylamide. The 4-hydroxybenzamide moiety forms a significant part of the Balanol structure, highlighting its importance as a building block in the construction of biologically active complex molecules. chemicalbook.comcore.ac.uk

Development of Hybrid Compounds Incorporating the Benzamide (B126) Moiety (e.g., Dihydropyridine (B1217469) Hybrids)

The benzamide functional group is a versatile component in the design of hybrid molecules, which combine two or more pharmacophores to create a single compound with potentially enhanced or synergistic biological activities. rsc.org One such class of hybrid compounds involves the fusion of a benzamide moiety with a 1,4-dihydropyridine (B1200194) (DHP) ring. dovepress.comnih.gov

| Hybrid Compound Class | Constituent Moieties | Synthetic Strategy | Potential Application |

| Dihydropyridine-Benzamide Hybrids | 1,4-Dihydropyridine, Benzamide | Amination of dihydropyridine dicarboxylate with a benzamide derivative. nih.gov | Analgesic Agents dovepress.com |

| Coumarin-Benzimidazole Hybrids | Coumarin, Benzimidazole | Multi-step synthesis involving the linkage of the two heterocyclic systems. rsc.org | Anticancer Agents rsc.org |

| Phthalimide-Benzamide-1,2,3-Triazole Hybrids | Phthalimide, Benzamide, 1,2,3-Triazole | Multi-step synthesis involving click chemistry to introduce the triazole linker. researchgate.net | α-Glucosidase Inhibitors researchgate.net |

Synthesis of Isoindoline-1,3-dione Derivatives Containing 4-Hydroxybenzamide Scaffolds

The 4-hydroxybenzamide scaffold is also utilized in the synthesis of isoindoline-1,3-dione derivatives. These compounds are of interest in medicinal chemistry due to the established biological significance of the isoindoline-1,3-dione ring system, which is a key pharmacophore in drugs like thalidomide. nih.gov

The synthesis of these derivatives typically involves the condensation of phthalic anhydride (B1165640) with a primary amine-containing compound. acs.org In the context of incorporating a 4-hydroxybenzamide moiety, a derivative such as N-(1,3-dioxoisoindoline-2-yl)-4-hydroxybenzamide can be prepared. acs.org The general procedure involves refluxing phthalic anhydride with a suitable amino-substituted 4-hydroxybenzamide in a solvent like glacial acetic acid. nih.govacs.org The resulting solid product can then be purified by recrystallization. acs.org The planar aromatic ring and hydrophobicity of the isoindoline-1,3-dione structure, combined with the functional groups of the 4-hydroxybenzamide portion, allow for interactions with various biological targets. nih.gov

Biotechnological Production of 4-Hydroxybenzoic Acid Derivatives via Metabolic Engineering

The precursor to this compound, 4-hydroxybenzoic acid (4-HBA), is a valuable platform chemical traditionally produced from fossil fuels. frontiersin.org However, there is a growing interest in sustainable biotechnological production methods using renewable resources. researchgate.net Metabolic engineering of microorganisms offers a promising alternative for the production of 4-HBA and its derivatives. sciepublish.comacs.org

Several microbial hosts, including Corynebacterium glutamicum and Escherichia coli, have been engineered to produce 4-HBA from simple carbon sources like glucose. acs.orgnih.govasm.org The general strategy involves augmenting the shikimate pathway, which is the natural route for the biosynthesis of aromatic compounds. sciepublish.comasm.org

Key metabolic engineering strategies include:

Overexpression of key enzymes: Enhancing the expression of genes in the shikimate pathway to increase the flux towards the precursor chorismate. frontiersin.orgnih.gov

Introduction of heterologous genes: Inserting genes from other organisms, such as ubiC from E. coli which encodes chorismate pyruvate-lyase, to convert chorismate directly to 4-HBA. sciepublish.com

Deletion of competing pathways: Knocking out genes that lead to the formation of by-products or the degradation of 4-HBA to channel metabolic flux towards the desired product. asm.org

Process optimization: Developing fermentation strategies, such as fed-batch cultivation and growth-arrested bioprocesses, to achieve high titers and yields. nih.govasm.org

These engineered microbial strains have demonstrated significant production of 4-HBA, with reported titers reaching up to 36.6 g/L. nih.govasm.org This bio-based 4-HBA can then be chemically converted to this compound and other valuable derivatives.

| Engineered Microorganism | Key Genetic Modifications | Carbon Source(s) | Reported 4-HBA Titer/Yield |

| Corynebacterium glutamicum | Stepwise overexpression of shikimate pathway genes, deletion of by-product and degradation pathways, expression of a highly 4-HBA-resistant chorismate pyruvate-lyase (UbiC). nih.govasm.org | Glucose | 36.6 g/L, 41% (mol/mol) yield. nih.govasm.org |

| Pseudomonas taiwanensis VLB120 | Integration of a 4-HBA production pathway, overexpression of shikimate pathway enzymes, decreased flux to tryptophan, knockout of degradation pathways. frontiersin.org | Glucose, Xylose, Glycerol | 3.3 mM from glucose with a 19.0% C-mol yield; 29.6% C-mol yield from glycerol. frontiersin.org |

| Escherichia coli | Overexpression of ubiC and a shikimate gene module. acs.org | Not specified | 723.5 mg/L. acs.org |

| Sorghum (plant) | Co-expression of a bacterial chorismate pyruvate-lyase (ubiC) and a feedback-resistant 3-deoxy-d-arabino-heptulonate-7-phosphate synthase (aroG). osti.gov | In planta accumulation | 1.5-1.7 dw% in biomass at maturity. osti.gov |

Perspectives in Chemical Research and Future Directions

Synergistic Integration of Synthetic, Spectroscopic, and Computational Methodologies

The comprehensive understanding of N,N-diethyl-4-hydroxybenzamide and its analogues relies on the powerful synergy between synthetic chemistry, spectroscopic analysis, and computational investigation. Modern research increasingly employs these methodologies in a cohesive workflow where each component informs and validates the others.

Detailed characterization is fundamental. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide empirical data on the molecular structure. For instance, in related benzamide (B126) structures, IR spectra are used to identify key functional groups, such as the characteristic stretches for O-H, C=O, and N-H bonds acs.orgresearchgate.net.

Computational methods, particularly Density Functional Theory (DFT), complement these experimental findings. DFT calculations can predict molecular and electronic properties, including geometric parameters, vibrational frequencies, and NMR chemical shifts acs.orgresearchgate.net. The correlation between calculated and experimental data provides a high degree of confidence in structural assignments. For example, a quantum-mechanics-based DFT study on isoindoline-1,3-dione derivatives, which share features with benzamides, was used to investigate molecular properties and calculate theoretical vibrational and NMR spectra, showing good agreement with experimental results acs.org. This synergy allows for a deeper understanding of intramolecular interactions, such as hydrogen bonding, and conformational possibilities that are not always apparent from experimental data alone researchgate.net.

Table 1: Example of Synergistic Data for a Benzamide-Related Structure This table illustrates how computational data is correlated with experimental spectroscopic results for N-(2,4-Dichlorophenyl)benzamide, a related benzamide compound. A similar approach would be essential for fully characterizing this compound.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (FT-IR) | Calculated Wavenumber (cm⁻¹) (DFT) | Assignment |

| Amide A | 3260 | 3385 | N-H Stretch |

| Aromatic | 3064 | 3070 | C-H Stretch |

| Amide I | 1640 | 1675 | C=O Stretch |

| Amide II | 1528 | 1560 | N-H Bending / C-N Stretch |

Data derived from computational studies on related benzanilides. researchgate.net

This integrated approach is not merely confirmatory; it is predictive. Computational models can be used to screen potential synthetic targets and predict their spectroscopic signatures, guiding future synthetic efforts and accelerating the discovery process.

Exploration of Novel this compound Derivatives with Tuned Bioactivity

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com By systematically modifying the this compound core, researchers can develop novel derivatives with fine-tuned bioactivity for various applications.

Research on other benzamide series has shown that small structural changes can lead to significant shifts in biological function and potency. For example, the introduction of different substituents on the benzene (B151609) ring of N-hydroxycinnamamide-based compounds, which also feature a benzamide moiety, markedly influenced their histone deacetylase (HDAC) inhibitory activity. acs.org Specifically, para-substituted compounds showed a significant increase in potency compared to the unsubstituted parent compound. acs.org

Similarly, the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has yielded compounds with significant insecticidal and fungicidal activities. nih.gov The bioactivity of these compounds was found to be highly dependent on the nature and position of substituents on the benzamide ring. nih.govacs.org

Future research directions for this compound would involve creating a library of derivatives by:

Modifying the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to modulate electronic properties and steric profile.

Altering the N,N-diethyl group: Replacing the ethyl groups with other alkyl or cyclic moieties to influence lipophilicity and binding interactions.

Modifying the 4-hydroxy group: Converting the hydroxyl group into esters or ethers to act as prodrugs or to alter hydrogen-bonding capabilities.

Table 2: Bioactivity of Representative Benzamide Derivatives This table shows examples from a study on benzamides substituted with 1,2,4-oxadiazole-linked pyrazole, demonstrating how substituents tune biological activity. acs.org A similar structure-activity relationship (SAR) study could be performed on this compound derivatives.

| Compound ID | Benzene Ring Substituent | Insecticidal Activity (% Mortality vs. M. separata at 500 mg/L) | Fungicidal Activity (% Inhibition vs. P. oryzae at 50 mg/L) |

| 13a | H | 30% | 44.4% |

| 13b | 2-CH₃ | 40% | 55.6% |

| 13h | 4-F | 60% | 88.9% |

| 13j | 2-Cl | 60% | 77.8% |

| 13q | 4-Cl | 70% | 66.7% |

Data sourced from a study on related benzamide analogues. acs.org

Such systematic explorations, guided by computational docking studies, will be crucial in developing this compound derivatives as potential leads for pharmaceutical or agrochemical applications. benthamscience.com

Advancements in Supramolecular Chemistry for Material Science and Pharmaceutical Innovation

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful avenue for utilizing the this compound molecule as a building block for complex, functional assemblies. The key structural features of this compound—the amide group (a robust hydrogen bond donor and acceptor) and the phenolic hydroxyl group (a hydrogen bond donor)—make it an excellent candidate for directing self-assembly processes. researchgate.net

Benzamide derivatives are known to form a variety of supramolecular structures, including gels, liquid crystals, and polymers, through interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov For instance, certain N-(thiazol-2-yl)benzamide derivatives have been shown to act as supramolecular gelators, forming fibrous networks in solvent mixtures. researchgate.net The self-assembly is driven by a combination of N–H⋯N hydrogen bonds and other non-covalent interactions. researchgate.net

Future research could explore:

Hydrogel Formation: The ability of this compound and its derivatives to form supramolecular hydrogels. These soft materials have vast potential in biomedical fields, such as in drug delivery and tissue engineering. acs.org

Co-crystallization: The co-crystallization of this compound with active pharmaceutical ingredients (APIs) could be investigated. The parent compound, 4-hydroxybenzamide (B152061), has been successfully used to form co-crystals with the antifungal drug itraconazole, significantly enhancing its solubility. chemicalbook.com This suggests that this compound could serve as a valuable co-former in pharmaceutical development.

Host-Guest Chemistry: The benzamide scaffold can be incorporated into larger macrocyclic hosts or act as a guest that binds within host cavities, such as those of cucurbit[n]urils. mdpi.com Such host-guest systems are foundational for creating sensors, molecular switches, and controlled-release systems. mdpi.comkent.ac.uk

The assembly of benzamide units can lead to materials with emergent properties, such as circularly polarized luminescence in helical aggregates, demonstrating the potential for creating advanced optical materials. nih.gov

Integration of this compound Scaffolds into Advanced Functional Materials

Beyond discrete supramolecular assemblies, the this compound scaffold can be chemically integrated into macromolecules to create advanced functional materials. The phenolic hydroxyl group provides a reactive handle for polymerization or for grafting the molecule onto existing polymer backbones.